molecular formula C18H20O6 B5847193 ethyl 3-[4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate

ethyl 3-[4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate

Cat. No.: B5847193
M. Wt: 332.3 g/mol
InChI Key: PGRFGTIRLTUVRF-UHFFFAOYSA-N
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Description

Ethyl 3-[4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate is a complex organic compound with a molecular formula of C18H20O6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-[4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its diverse functional groups and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate involves its interaction with various molecular targets. The compound’s ester and ketone groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .

Properties

IUPAC Name

ethyl 3-[4-methyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O6/c1-4-22-17(20)8-7-15-12(3)14-6-5-13(23-10-11(2)19)9-16(14)24-18(15)21/h5-6,9H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRFGTIRLTUVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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